



discovery and development of SBI-553

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Compound of Interest		
Compound Name:	SBI-553	
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An In-depth Technical Guide on the Discovery and Development of SBI-553

Introduction

SBI-553 is a novel, potent, and orally bioavailable small molecule that acts as a β-arrestin biased positive allosteric modulator of the Neurotensin Receptor 1 (NTSR1).[1][2][3] Developed as a potential therapeutic for substance use disorders, its unique mechanism of action circumvents the significant side effects that have hindered the clinical development of other NTSR1-targeting compounds.[4][5] This document provides a detailed overview of the discovery, mechanism of action, and preclinical development of **SBI-553**.

Discovery and Optimization

The development of **SBI-553** originated from a lead optimization campaign of a quinazoline-based compound, ML314.[3] While ML314 demonstrated β -arrestin biased modulation of NTSR1 and was active in animal models of addiction, it suffered from low oral bioavailability (<5%). The goal of the optimization program was to enhance both the potency and the pharmacokinetic profile of the lead compound.[3]

This effort led to the discovery of **SBI-553** (also referred to as compound 18 in initial publications), which exhibited a tenfold improvement in potency and significantly better oral bioavailability while maintaining good penetration of the central nervous system (CNS).[3] The key structural modification was the introduction of a 1-fluorocyclopropyl group on the quinazoline core.[3]



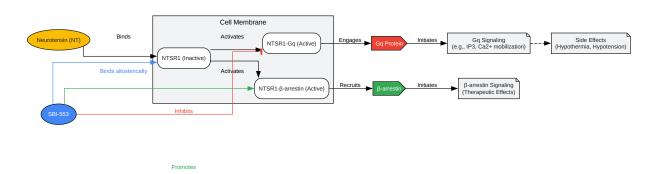
Mechanism of Action

SBI-553 functions as a β -arrestin biased allosteric modulator of NTSR1.[1][5] Unlike orthosteric ligands that bind to the same site as the endogenous neurotransmitter neurotensin (NT), **SBI-553** binds to a distinct, intracellular allosteric pocket on the receptor.[1][6] This interaction has two key consequences:

- Positive Allosteric Modulation of β -arrestin signaling: **SBI-553** enhances the recruitment of β -arrestin to the receptor, both on its own and in the presence of neurotensin.[5][7]
- Antagonism of G-protein signaling: It selectively antagonizes the canonical Gq protein signaling pathway that is activated by neurotensin.[2][5]

This "biased signaling" is crucial. Traditional NTSR1 agonists activate both G-protein and β -arrestin pathways, leading to undesirable side effects like hypothermia and hypotension.[4][5] By selectively promoting β -arrestin signaling while blocking the Gq pathway, **SBI-553** retains the therapeutic effects in addiction models without these liabilities.[5][8]

Below is a diagram illustrating the biased signaling pathway of SBI-553.





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SBI-553 Biased Signaling at NTSR1.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for SBI-553.

Table 1: In Vitro Activity

Parameter	Value	Receptor/Assay	Source
EC50	340 nM (0.34 μM)	Human NTSR1 / β- arrestin recruitment	[2][9]

Table 2: Rodent Pharmacokinetics

Species	Parameter	Value	Dosing Route	Source
Mouse	Oral Bioavailability	~50%	Oral (p.o.)	[3]
Brain:Plasma Ratio (1 hr)	0.54	Oral (p.o.)	[3]	
Rat	Oral Bioavailability	~50%	Oral (p.o.)	[3]
Brain:Plasma Ratio (1 hr)	0.98	Oral (p.o.)	[3]	

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to promote the interaction between NTSR1 and β-arrestin.



- Cell Line: HEK293T cells co-expressing NTSR1 tagged with a luciferase enzyme (Rluc) and β-arrestin2 tagged with a fluorescent protein (Venus).
- Principle: Bioluminescence Resonance Energy Transfer (BRET). When β-arrestin2-Venus is recruited to NTSR1-Rluc upon receptor activation, the two tags are brought into close proximity. The energy from the luciferase substrate is transferred to the fluorescent protein, which then emits light at a specific wavelength.
- Methodology:
 - Cells are plated in 96-well plates.
 - Cells are treated with varying concentrations of SBI-553 (e.g., 0.03-30 μM) or vehicle control.[9]
 - The luciferase substrate (e.g., coelenterazine h) is added.
 - Light emissions at the wavelengths corresponding to both Rluc and Venus are measured using a plate reader.
 - The BRET ratio (Venus emission / Rluc emission) is calculated and plotted against the compound concentration to determine the EC50.

G-Protein Signaling Assay (Calcium Mobilization)

This assay assesses the activation of the Gq protein pathway by measuring downstream intracellular calcium release.

- Cell Line: HEK293T cells expressing NTSR1.
- Principle: Activation of the Gq pathway leads to the production of inositol 1,4,5-triphosphate (IP3), which triggers the release of calcium from intracellular stores. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
- Methodology:
 - Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).



- Cells are pre-treated with SBI-553 or vehicle.
- The endogenous agonist, neurotensin, is added to stimulate the receptor.
- Changes in intracellular calcium are measured by monitoring fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR).
- SBI-553's antagonistic effect is determined by its ability to inhibit the calcium mobilization induced by neurotensin.[9]

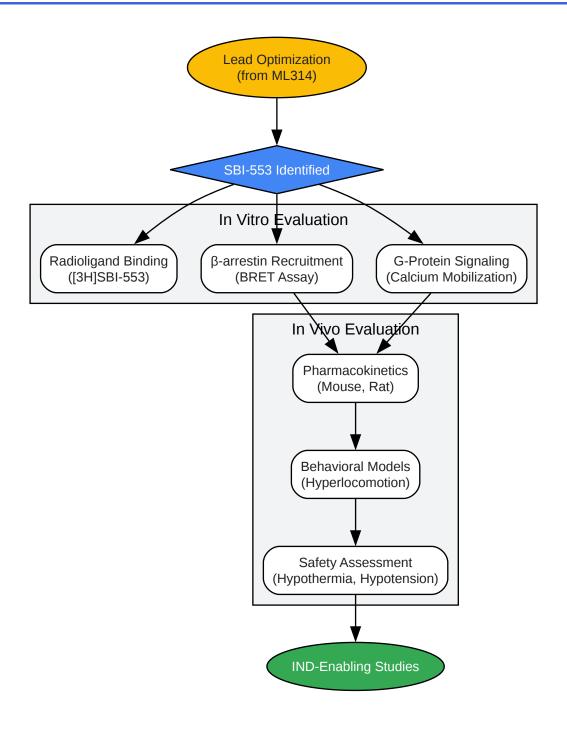
In Vivo Hyperlocomotion Studies

These experiments evaluate the efficacy of **SBI-553** in animal models of psychostimulant abuse.

- Animals: Wild-type mice.
- Principle: Psychostimulants like cocaine and methamphetamine induce a state of hyperactivity (hyperlocomotion) in mice. A potential therapeutic agent would be expected to attenuate this effect.
- Methodology:
 - Mice are acclimated to an open-field activity chamber.
 - A baseline level of activity is recorded.
 - Mice are administered SBI-553 (e.g., 12 mg/kg, intraperitoneally) or vehicle.
 - Subsequently, a psychostimulant (e.g., cocaine at 30 mg/kg or methamphetamine at 2 mg/kg) is administered.[5]
 - Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period.
 - The activity of the SBI-553-treated group is compared to the vehicle-treated group to determine if the compound reduces stimulant-induced hyperlocomotion.

The experimental workflow for preclinical evaluation is depicted below.





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Preclinical Development Workflow for SBI-553.

Future Development

SBI-553 has shown significant promise in preclinical studies. Its unique profile as a β -arrestin biased allosteric modulator of NTSR1 that avoids the side effects of previous agonists makes it a strong candidate for further development. A grant application has been proposed to advance



SBI-553 through Investigational New Drug (IND)-enabling studies, with the ultimate goal of conducting a Phase 1 single ascending dose study in humans.[4] This research represents a significant step forward in developing safer, more effective therapeutics for G protein-coupled receptors (GPCRs) by harnessing the principle of biased signaling.

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